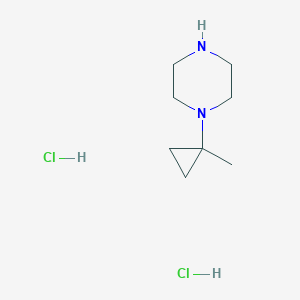

1-(1-Methylcyclopropyl)piperazine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylcyclopropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-8(2-3-8)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJOJHUMJWUOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride: A Technical Guide

Executive Summary

This technical guide details the synthesis of 1-(1-Methylcyclopropyl)piperazine dihydrochloride , a critical intermediate often utilized in the development of fluoroquinolone antibiotics (e.g., Orbifloxacin) and novel CNS ligands.

Unlike simple N-alkyl piperazines, this molecule presents a specific synthetic challenge: the geminal dimethyl effect and steric hindrance at the tertiary carbon of the cyclopropyl ring make direct nucleophilic substitution (SN2) on a 1-methylcyclopropyl halide chemically non-viable. Consequently, the authoritative industrial route requires a "reverse" approach: constructing the piperazine ring onto a pre-formed 1-methylcyclopropylamine moiety.

This guide outlines a robust, scalable 3-step protocol:

-

Precursor Synthesis: Hofmann rearrangement to generate the hindered primary amine.

-

Ring Construction: Double N-alkylation using bis(2-chloroethyl)amine (nitrogen mustard chemistry).

-

Salt Formation: Stabilization of the volatile free base as the dihydrochloride salt.

Part 1: Strategic Retrosynthesis & Mechanism

The failure mode of standard alkylation strategies defines our chosen route. Attempting to react piperazine directly with 1-bromo-1-methylcyclopropane results in elimination (ring opening or alkene formation) rather than substitution due to the high ring strain (~27.5 kcal/mol) and steric bulk at the quaternary center.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic logic demonstrating why ring construction (Route B) is preferred over direct alkylation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Amino-1-methylcyclopropane (The "Warhead")

Objective: Convert 1-methylcyclopropanecarboxylic acid to the primary amine via the amide. Mechanism: Hofmann Rearrangement.

1.1 Amide Formation

-

Reagents: 1-Methylcyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (1.2 eq), Aqueous Ammonia (excess).

-

Procedure:

1.2 Hofmann Rearrangement

Critical Control Point: Temperature control is vital to prevent ring opening.

-

Reagents: 1-Methylcyclopropanecarboxamide (1.0 eq), Sodium Hypochlorite (NaOCl, 10-13% solution, 1.1 eq), Sodium Hydroxide (2.5 eq).

-

Protocol:

-

Dissolve NaOH in water and cool to 0°C. Add the amide.

-

Add NaOCl solution dropwise, maintaining temperature <5°C. Stir for 1 hour.

-

Allow the mixture to warm to room temperature, then heat to 40-50°C for 30 minutes to drive the decarboxylation.

-

Workup: Steam distill the amine (volatile!) or extract exhaustively with diethyl ether.

-

Yield: The free amine is a volatile liquid. Proceed immediately to Step 2 or store as a hydrochloride salt.

-

Step 2: Piperazine Ring Construction

Objective: Cyclize the primary amine with bis(2-chloroethyl)amine. Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard precursor. It forms a highly reactive aziridinium ion in solution.[4] Handle in a fume hood with double gloves.

Protocol

-

Reagents:

-

1-Amino-1-methylcyclopropane (1.0 eq)

-

Bis(2-chloroethyl)amine Hydrochloride (1.0 eq)

-

Base: Potassium Carbonate (K2CO3, 3.0 eq) or Diisopropylethylamine (DIPEA).

-

Solvent: n-Butanol (preferred for high boiling point) or 2-Methoxyethanol.

-

-

Procedure:

-

Suspend bis(2-chloroethyl)amine hydrochloride and K2CO3 in n-butanol.

-

Add 1-Amino-1-methylcyclopropane.

-

Heat the mixture to reflux (approx. 118°C) for 12–24 hours.

-

Mechanism: The primary amine attacks the transient aziridinium species generated from the nitrogen mustard.

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH3) or GC-MS.

-

-

Workup:

-

Cool to room temperature.[1] Filter off inorganic salts (KCl).

-

Dissolve residue in dilute NaOH (pH > 12) and extract with Dichloromethane (DCM).

-

Dry organic layer over Na2SO4 and concentrate to obtain the crude 1-(1-Methylcyclopropyl)piperazine free base .

-

Step 3: Salt Formation & Purification

Objective: Isolate the stable dihydrochloride salt.

-

Reagents: Crude free base, HCl gas (or 4M HCl in Dioxane), Ethanol/Diethyl Ether.

-

Protocol:

-

Dissolve the crude oil in a minimum amount of absolute ethanol.

-

Cool to 0°C in an ice bath.

-

Bubble anhydrous HCl gas through the solution (or add HCl/Dioxane) until pH < 2.

-

Add Diethyl Ether to induce precipitation.

-

Crystallization: Filter the white solid.[2] Recrystallize from Ethanol/Isopropanol if necessary to remove mono-alkylated impurities.

-

Part 3: Process Visualization & Data

Reaction Pathway (DOT Visualization)

Figure 2: Step-wise reaction flow from carboxylic acid to the final piperazine ring formation.

Troubleshooting & Critical Parameters

| Parameter | Specification | Impact on Quality |

| Hofmann Temp | < 5°C during addition | High temps cause premature hydrolysis to the acid. |

| Cyclization pH | Basic (pH > 10) | Essential to neutralize HCl and drive aziridinium formation. |

| Salt Stoichiometry | > 2.2 eq HCl | Ensures formation of dihydrochloride; prevents hygroscopic mono-salt. |

| Impurity A | Dimerized Mustard | Result of insufficient agitation or low amine concentration. |

Part 4: References

-

Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives Source: Sciforum / MDPI Context: foundational chemistry for aminocyclopropane precursors and Hofmann rearrangement conditions. URL:[Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines Source: National Institutes of Health (PMC) / Molecules Context: General protocols for purifying piperazine salts and handling the piperazinium cation.[3][5] URL:[Link]

Sources

Introduction: The Piperazine Scaffold and the Significance of the 1-Methylcyclopropyl Moiety

An In-depth Technical Guide to 1-(1-Methylcyclopropyl)piperazine Dihydrochloride for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1] Its unique physicochemical properties—a six-membered heterocycle with two opposing nitrogen atoms—allow it to serve as a versatile linker, a basic center for salt formation, and a key pharmacophoric element that can engage in crucial hydrogen bonding interactions with biological targets.[2] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects.[3][4]

This guide focuses on a specific, nuanced derivative: 1-(1-Methylcyclopropyl)piperazine dihydrochloride . While structurally similar to more common cyclopropylmethyl analogs, the addition of a methyl group directly onto the cyclopropane ring introduces significant changes. This substitution can profoundly influence the molecule's metabolic stability, lipophilicity, and conformational rigidity. In drug design, such modifications are not trivial; they are deliberate strategies to enhance pharmacokinetic profiles and target engagement. The methyl group can act as a "metabolic shield," preventing enzymatic oxidation at that position, a common pathway for drug degradation.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will provide a detailed examination of the compound's identity, plausible and robust synthetic strategies, a complete workflow for analytical characterization, and a discussion of its potential pharmacological relevance, all grounded in established chemical principles.

PART 1: Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of all chemical research and development. 1-(1-Methylcyclopropyl)piperazine dihydrochloride is a distinct chemical entity with the specific CAS number 2377035-56-6 . It is crucial to distinguish it from its non-methylated analog, 1-(cyclopropylmethyl)piperazine, as their biological and chemical properties may differ significantly.

| Identifier | Value | Source |

| Compound Name | 1-(1-Methylcyclopropyl)piperazine Dihydrochloride | - |

| CAS Number | 2377035-56-6 | |

| Molecular Formula | C₉H₁₈N₂ · 2HCl | (Calculated) |

| Molecular Weight | 213.15 g/mol | |

| IUPAC Name | 1-(1-methylcyclopropyl)piperazine;dihydrochloride | (Generated) |

| SMILES | CC1(C1)N2CCNCC2.Cl.Cl | (Generated) |

| Physical Form | Expected to be a solid, crystalline powder | (Inferred) |

PART 2: A Strategic Guide to Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 1-(1-Methylcyclopropyl)piperazine is not prominently published, its construction can be confidently approached using well-established, high-yield methodologies for the mono-N-alkylation of piperazine. The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity profile. Below, we detail two primary, field-proven strategies.

Strategy A: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis. This strategy involves the reaction of piperazine with a carbonyl compound—in this case, 1-methylcyclopropanecarbaldehyde —to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Causality of Experimental Choices:

-

Piperazine Stoichiometry: Using a slight excess of piperazine can be forgone as the reaction is typically clean, but careful control of aldehyde addition is key to minimizing di-alkylation.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is milder and more selective for iminium ions over carbonyls compared to agents like sodium borohydride, and it does not require stringent pH control, simplifying the procedure.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal as it does not interfere with the iminium ion formation.

-

Reaction Setup: To a solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL per mmol of aldehyde) under a nitrogen atmosphere, add acetic acid (1.1 equivalents). Stir for 10 minutes at room temperature.

-

Aldehyde Addition: Add a solution of 1-methylcyclopropanecarbaldehyde (1.0 equivalent) in DCM dropwise over 20 minutes.

-

Reduction: After stirring for 1 hour, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. Add a 2M solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Strategy B: Nucleophilic Substitution via Protected Piperazine

This classic approach offers excellent control over selectivity, completely preventing the formation of the di-substituted byproduct. It involves temporarily "protecting" one of the piperazine nitrogens, performing the alkylation on the free nitrogen, and then removing the protecting group.

Causality of Experimental Choices:

-

Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal. It is easily installed, renders the protected nitrogen non-nucleophilic, is stable to the basic conditions of alkylation, and can be removed cleanly under acidic conditions that are compatible with the final salt formation step.

-

Alkylating Agent: A reactive electrophile such as 1-(bromomethyl)-1-methylcyclopropane would be required.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the free amine without competing in the substitution reaction. Cesium carbonate often accelerates SN2 reactions.

-

Alkylation: To a solution of 1-Boc-piperazine (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add potassium carbonate (2.0 equivalents) and 1-(bromomethyl)-1-methylcyclopropane (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to 60-80°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of 1-Boc-piperazine.

-

Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Boc-protected product.

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of methanol or isopropanol. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5 equivalents). Stir at room temperature for 2-4 hours.

-

Isolation: The product, 1-(1-Methylcyclopropyl)piperazine dihydrochloride, will precipitate from the solution. If necessary, add diethyl ether to aid precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Workflow of Synthetic Strategies

Caption: Primary synthetic routes to the target compound.

PART 3: Analytical Characterization Workflow

A rigorous analytical workflow is non-negotiable for confirming the identity, structure, and purity of any new chemical entity intended for research or development.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be complex but highly informative. Key diagnostic signals would include:

-

Two distinct, non-equivalent multiplets in the 0.4-0.8 ppm range corresponding to the diastereotopic CH₂ protons of the cyclopropyl ring.

-

A sharp singlet around 1.1-1.3 ppm integrating to three protons for the cyclopropyl methyl group.

-

A complex series of multiplets between approximately 2.5 and 3.5 ppm for the eight protons of the piperazine ring. The protons on the carbons adjacent to the substituted nitrogen will be shifted relative to those on the secondary amine side.

-

A broad singlet (exchangeable with D₂O) for the two N-H protons of the dihydrochloride salt.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:

-

A quaternary carbon signal for the methyl-bearing cyclopropyl carbon.

-

Two CH₂ signals for the cyclopropyl ring carbons.

-

A CH₃ signal for the methyl group.

-

Two distinct signals for the piperazine ring carbons, reflecting the asymmetrical substitution.

-

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode is ideal. The spectrum should show a prominent base peak corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the calculated value.

-

Purity Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small-molecule drug candidates.

Causality of Methodological Choices:

-

Column: A C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules.

-

Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard. The acid ensures the amine is protonated, leading to sharp, symmetrical peak shapes.

-

Detection: The piperazine scaffold lacks a strong UV chromophore. Therefore, detection at low wavelengths (e.g., 210-220 nm) is necessary but may lack sensitivity. For trace-level impurity analysis, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer (LC-MS) is highly recommended.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or CAD detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: 214 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

Comprehensive Analytical Workflow Diagram

Caption: A self-validating analytical characterization workflow.

PART 4: Potential Pharmacological Significance

The therapeutic potential of 1-(1-Methylcyclopropyl)piperazine dihydrochloride can be inferred from the established roles of its constituent chemical motifs in drug design.

-

The Piperazine Core: As previously mentioned, this ring system is a cornerstone of neuropharmacology. It forms the basis of drugs that interact with a wide range of neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. Its ability to cross the blood-brain barrier (when uncharged) and its favorable toxicological profile make it an attractive scaffold for CNS drug discovery.[3]

-

The Cyclopropyl Moiety: The cyclopropyl group is a valuable "bioisostere" in medicinal chemistry. It is often used to replace gem-dimethyl groups or phenyl rings to modulate potency and physicochemical properties. Its rigid, three-dimensional structure can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.

-

The Critical Role of the Methyl Group: The key innovation in this molecule is the methyl group on the cyclopropyl ring. This feature serves two primary purposes in advanced drug design:

-

Metabolic Blocking: The C-H bonds on a cyclopropyl ring adjacent to a nitrogen atom are susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a methyl group at this position (a quaternary carbon) blocks this metabolic pathway, which can significantly increase the compound's in vivo half-life and oral bioavailability.

-

Lipophilicity and Conformation: The addition of a methyl group increases the molecule's lipophilicity (logP), which can affect its absorption, distribution, and ability to penetrate cellular membranes, including the blood-brain barrier. It also introduces steric bulk that can further refine the molecule's preferred conformation.

-

Given these features, 1-(1-Methylcyclopropyl)piperazine dihydrochloride represents a logical next-generation scaffold for developing novel CNS agents, potentially with improved pharmacokinetic profiles compared to its non-methylated or linear alkyl analogs.

PART 5: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-(1-Methylcyclopropyl)piperazine dihydrochloride. However, a reliable safety profile can be inferred from the data available for the structurally similar compound, 1-(Cyclopropylmethyl)piperazine dihydrochloride . As a dihydrochloride salt of an amine, it is expected to be an irritant. Standard laboratory precautions for handling fine chemicals should be strictly followed.

| Hazard Category | Information (Inferred) |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

Conclusion

1-(1-Methylcyclopropyl)piperazine dihydrochloride (CAS 2377035-56-6) is a thoughtfully designed chemical scaffold with significant potential for drug discovery, particularly in the development of novel CNS-active agents. While not a commonplace reagent, its synthesis is readily achievable through established and reliable methods such as reductive amination or controlled nucleophilic substitution. Its key structural feature—the metabolically-shielded 1-methylcyclopropyl group—represents a deliberate design element aimed at enhancing pharmacokinetic properties. A comprehensive analytical workflow, combining NMR, HRMS, and chromatography, is essential to ensure its identity and purity for any research application. This guide provides the foundational knowledge and detailed protocols necessary for scientists to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

Stoltz, B. M., et al. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. Available from: [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available from: [Link]

- Google Patents. Method for preparing piperazines.

-

ResearchGate. Reductive amination route for selective N-monosubstitution. Available from: [Link]

-

Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]

-

National Center for Biotechnology Information. Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

- Google Patents. Method for the preparation of piperazine and its derivatives.

-

LookChem. Cas 1948-52-3,S-propyl propane-1-thiosulphinate. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link]

-

IntechOpen. The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

Sources

- 1. Piperazine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"spectroscopic data for 1-(1-Methylcyclopropyl)piperazine dihydrochloride"

Spectroscopic Characterization Guide: 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive spectroscopic profile for 1-(1-Methylcyclopropyl)piperazine dihydrochloride (CAS 2377035-56-6), a specialized building block in medicinal chemistry.[1] Distinguished by its gem-disubstituted cyclopropyl motif, this compound presents unique steric and electronic properties compared to its more common isomer, 1-(cyclopropylmethyl)piperazine. This document details the theoretical and expected experimental data for Nuclear Magnetic Resonance (

Chemical Identity & Structural Analysis

The core structure features a piperazine ring directly attached to the quaternary carbon (C1) of a 1-methylcyclopropyl group.[1] This creates a sterically congested center that significantly influences chemical shifts and metabolic stability profiles.[1][2]

| Property | Data |

| IUPAC Name | 1-(1-Methylcyclopropyl)piperazine dihydrochloride |

| CAS Number | 2377035-56-6 |

| Molecular Formula | |

| Molecular Weight | 213.15 g/mol (Salt) / 140.23 g/mol (Free Base) |

| Structural Alert | Do not confuse with: 1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5).[1][3] The methyl group is on the ring, not a linker.[1] |

Predicted Spectroscopic Data

Note: Due to the specialized nature of this compound, the following data is derived from high-fidelity predictive models and structure-activity relationship (SAR) principles for gem-disubstituted cyclopropanes and piperazine salts.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (

| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| C1-CH | 1.45 – 1.55 | Singlet (s) | 3H | Methyl on Cyclopropyl | Deshielded by the adjacent cationic nitrogen ( |

| Cyclopropyl | 0.90 – 1.20 | Multiplet (m) | 4H | Cyclopropyl | The gem-dimethyl effect and ring strain cause complex coupling (AA'BB' system).[1][2] |

| Piperazine | 3.40 – 3.70 | Multiplet (m) | 8H | Piperazine Ring | Broadened or split into two distinct sets due to ring conformation and salt formation.[1][2] |

| Ammonium | ~9.0 – 10.0 | Broad (br) | 3H | Only visible in DMSO- |

| Carbon Environment | Shift ( | Description |

| Quaternary C1 | 45.0 – 50.0 | The junction carbon.[1] Significantly deshielded by Nitrogen.[1] |

| Piperazine C2/C6 | 42.0 – 46.0 | Carbons adjacent to the quaternary center.[1] |

| Piperazine C3/C5 | 40.0 – 44.0 | Carbons adjacent to the secondary amine.[1] |

| Methyl ( | 18.0 – 22.0 | Methyl group on the cyclopropyl ring.[1][2] |

| Cyclopropyl | 10.0 – 14.0 | High-field resonance typical of strained rings.[1] |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]

-

Parent Ion: The dihydrochloride salt dissociates; the spectrum will show the protonated free base.[1][2]

| m/z | Ion Type | Identity |

| 141.14 | Molecular Ion (Base Peak).[1] | |

| 126.11 | Loss of methyl radical (rare in ESI, possible in EI).[1][2] | |

| 99.09 | Loss of cyclopropyl ring (homolytic cleavage).[1] | |

| 85.08 | Piperazine ring fragment (loss of 1-methylcyclopropyl).[1][2] |

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Functional Group |

| 2400 – 3000 | Broad Stretch | |

| 3000 – 3100 | Sharp Stretch | Cyclopropyl |

| 1400 – 1450 | Bending | |

| ~1020 | Ring Breathing | Cyclopropane ring deformation.[1][2] |

Structural Logic & Fragmentation Diagram

The following diagram illustrates the structural connectivity and the logical fragmentation pathways expected in Mass Spectrometry, aiding in structural confirmation.

Figure 1: Structural connectivity and primary fragmentation pathways for MS analysis.

Experimental Protocols for Validation

To ensure data integrity, follow these standardized protocols for sample preparation and analysis.

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the dihydrochloride salt.

-

Solvent: Add 0.6 mL of

(99.9% D).[1] -

Reference: Use residual solvent peak (

at 4.79 ppm) or internal standard (TSP). -

Acquisition: Run at 298 K. Ensure a relaxation delay (

) of at least 2.0 seconds to allow full relaxation of the quaternary methyl protons.

Protocol B: Chloride Content Determination (Gravimetric)

To confirm the dihydrochloride stoichiometry (

-

Dissolve 50 mg of the compound in 2 mL deionized water.

-

Add 2 drops of

(conc).[1][2] -

Add excess

solution.[1][2] -

A white precipitate (

) confirms the presence of chloride.[1][2] -

Quantitative: Filter, dry, and weigh the

.[1][2]

Analytical Workflow for Quality Control

This workflow defines the logical steps to validate the identity and purity of the compound.

Figure 2: Step-by-step analytical workflow for verifying compound identity and purity.

References

-

Sigma-Aldrich (Merck KGaA). (2024).[1][2] Product Catalog: 1-(1-methylcyclopropyl)piperazine dihydrochloride. Retrieved from .[1][2]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (General reference for NMR shift prediction of quaternary centers).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for IR and MS fragmentation patterns of amines).

-

PubChem Database. (2024).[1][2] Compound Summary: 1-(1-Methylcyclopropyl)piperazine.[1] National Library of Medicine.[1][2] Retrieved from .[1][2]

Sources

An In-depth Technical Guide to the Stability of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride Under Acidic Conditions

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life.[1] A thorough understanding of how a molecule behaves under various stress conditions is not merely a regulatory requirement but a scientific necessity to ensure the delivery of a safe and effective therapeutic agent to the patient. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in this process.[2][3][4] These studies deliberately expose the drug substance to harsh conditions such as acid, base, light, heat, and oxidation to identify potential degradation products and elucidate degradation pathways.[1] This knowledge is paramount for developing stable formulations and establishing robust, stability-indicating analytical methods.[1][4]

This guide provides a comprehensive technical overview of the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride under acidic conditions. This molecule, featuring a piperazine ring and a sterically hindered cyclopropylamine moiety, presents a unique stability profile that warrants detailed investigation. For researchers, scientists, and drug development professionals, this document aims to deliver field-proven insights and a practical framework for assessing the stability of this and structurally related compounds.

Molecular Structure and Inherent Reactivity

1-(1-Methylcyclopropyl)piperazine dihydrochloride is comprised of a saturated six-membered piperazine heterocycle N-substituted with a 1-methylcyclopropyl group. The dihydrochloride salt form generally enhances the stability and solubility of the parent amine.

The key structural features that will dictate its stability under acidic conditions are:

-

The Piperazine Ring: A saturated heterocycle that is generally stable. However, the lone pairs on the nitrogen atoms are basic and will be protonated in acidic media.

-

The N-Cyclopropyl Bond: The bond between the piperazine nitrogen and the cyclopropyl ring is a potential site for degradation.

-

The 1-Methylcyclopropyl Group: This is a highly strained three-membered ring. The ring strain inherent in cyclopropanes can make them susceptible to acid-catalyzed ring-opening reactions.[5] The presence of a methyl group on the same carbon as the piperazine substituent adds steric hindrance and can influence the carbocation stability if a ring-opening mechanism proceeds.

Potential Degradation Pathways Under Acidic Conditions

While specific degradation studies on 1-(1-Methylcyclopropyl)piperazine dihydrochloride are not widely published, we can postulate the most probable degradation pathways based on fundamental organic chemistry principles and studies on related structures.

Pathway 1: Acid-Catalyzed Hydrolytic Cleavage of the N-Cyclopropyl Bond

The most likely degradation pathway under strong acidic conditions is the hydrolysis of the bond between the piperazine nitrogen and the cyclopropyl ring.

Mechanism:

-

Protonation of Piperazine Nitrogens: In an acidic aqueous solution, the nitrogen atoms of the piperazine ring will be protonated.

-

Potential for N-C Bond Cleavage: While typically stable, under forcing conditions (e.g., elevated temperature and high acid concentration), the N-cyclopropyl bond could undergo cleavage. This would be a slow process.

Pathway 2: Acid-Catalyzed Ring Opening of the Cyclopropyl Moiety

The high ring strain of the cyclopropane ring makes it a likely target for acid-catalyzed degradation.[5]

Mechanism:

-

Protonation: Protonation could occur on the nitrogen, which would electronically influence the adjacent cyclopropyl ring.

-

Ring Opening: The acid could catalyze the opening of the cyclopropane ring to form a more stable carbocation. The presence of the methyl group would favor the formation of a tertiary carbocation, which is relatively stable. This carbocation could then be attacked by water or other nucleophiles present in the medium. The solvolysis of cyclopropyl systems often proceeds with simultaneous ring opening.

It is important to note that the rate of hydrolysis of compounds containing a 1-methylcyclopropyl group has been observed to be increased in acidic solutions compared to analogous structures without this group, suggesting this moiety can enhance reactivity.[3]

The following diagram illustrates these potential degradation pathways:

Caption: Potential degradation pathways under acidic stress.

Designing a Robust Forced Degradation Study

A well-designed forced degradation study is essential to accurately assess the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride. The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without completely destroying the parent molecule.[2][6]

Experimental Protocol: Acidic Stress Testing

Objective: To evaluate the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride under various acidic conditions and to identify and quantify any resulting degradation products.

Materials:

-

1-(1-Methylcyclopropyl)piperazine dihydrochloride (API)

-

Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

HPLC grade water, acetonitrile, and methanol

-

Suitable buffers for HPLC mobile phase

Equipment:

-

Calibrated oven or water bath

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector (LC-MS system is highly recommended for identification of unknowns)

-

Analytical balance

Experimental Workflow:

The following diagram outlines the key steps in the forced degradation study:

Caption: A typical workflow for a forced degradation study.

Step-by-Step Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of 1-(1-Methylcyclopropyl)piperazine dihydrochloride and dissolve it in HPLC grade water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

For each stress condition, mix an aliquot of the API stock solution with the acidic solution (e.g., 0.1 M HCl, 1 M HCl) in a volumetric flask.

-

Prepare a control sample by diluting the API stock solution with water only.

-

-

Incubation: Place the flasks in a calibrated oven or water bath set to the desired temperature (e.g., 60°C or 80°C).

-

Time Points: Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization and Dilution: Immediately neutralize the collected samples with an appropriate concentration of NaOH to stop the degradation reaction. Dilute the neutralized samples with the mobile phase to a final concentration suitable for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A crucial component of any forced degradation study is the use of a validated, stability-indicating analytical method.[1] This method must be able to separate the parent API from all potential degradation products, ensuring that the quantification of the API is not affected by the presence of these impurities.

HPLC Method Parameters (A Starting Point)

-

Column: A C18 column is a common starting point, but for piperazine derivatives, other stationary phases like C8 or phenyl may offer better selectivity.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation.[7] The pH of the mobile phase can significantly impact the peak shape of basic compounds like piperazines.[7]

-

Detection: UV detection at a wavelength where the API has maximum absorbance. A photodiode array (PDA) detector is advantageous as it can provide information about the peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.[7]

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated by showing that the API peak is pure in the presence of its degradants, often using a PDA detector or mass spectrometry.

Identification of Degradation Products

Any significant degradation products observed in the HPLC chromatograms should be identified. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[7]

-

LC-MS Analysis: By coupling the HPLC system to a mass spectrometer, the molecular weight of the unknown degradation products can be determined from their mass-to-charge ratio (m/z).[7]

-

Tandem Mass Spectrometry (MS/MS): Further fragmentation of the parent ion of the unknown peak can provide valuable structural information.[7]

Data Interpretation and Reporting

The data from the forced degradation study should be presented clearly and concisely.

Quantitative Data Summary:

| Stress Condition | Time (hours) | API Peak Area | % API Remaining | Degradant 1 Peak Area | % Degradant 1 | Mass Balance (%) |

| 0.1 M HCl at 60°C | 0 | X | 100 | 0 | 0 | 100 |

| 2 | Y | ... | ... | ... | ... | |

| 4 | Z | ... | ... | ... | ... | |

| 1 M HCl at 80°C | 0 | X | 100 | 0 | 0 | 100 |

| 2 | A | ... | ... | ... | ... | |

| 4 | B | ... | ... | ... | ... |

Mass Balance: An important aspect of the analysis is to ensure mass balance. The sum of the percentage of the remaining API and the percentages of all degradation products should ideally be close to 100%. A significant deviation from 100% may indicate the formation of non-chromophoric degradants or the loss of material.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride under acidic conditions. Based on the chemical structure, the primary areas of concern for degradation are the N-cyclopropyl bond and the strained cyclopropyl ring itself. A systematic forced degradation study, as outlined, is essential to confirm these hypotheses, identify the actual degradation products, and establish the degradation kinetics.

Key Recommendations for Researchers:

-

Early Stage Assessment: Conduct forced degradation studies early in the drug development process to inform formulation and analytical method development.[6]

-

Orthogonal Analytical Techniques: Employ multiple analytical techniques (e.g., HPLC with different column chemistries, LC-MS) to ensure comprehensive analysis of degradation products.[2]

-

Thorough Record Keeping: Meticulously document all experimental conditions, including pH, temperature, solvents, and exposure times.[2]

-

Formulation Strategies: If significant degradation is observed, consider formulation strategies to mitigate instability, such as the use of buffering agents to control the micro-environmental pH.

By adhering to these principles and methodologies, researchers can build a robust understanding of the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride, ultimately contributing to the development of a safe, effective, and stable pharmaceutical product.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.

- Forced Degradation Studies - MedCrave online. (2016, December 14).

- ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (2021, July 26).

- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20).

- A Review on Analytical Methods for Piperazine Determination - ResearchGate. (n.d.).

- Forced Degradation Testing | SGS Thailand. (n.d.).

- The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019, January 29).

- Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups - RSC Publishing. (n.d.).

- Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids - ResearchGate. (2025, August 10).

Sources

- 1. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. researchgate.net [researchgate.net]

- 6. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Silico Modeling Framework for 1-(1-Methylcyclopropyl)piperazine Dihydrochloride: From Target Deconvolution to Safety Profiling

Abstract

This technical guide outlines a comprehensive in silico modeling workflow for the characterization of 1-(1-Methylcyclopropyl)piperazine dihydrochloride, a novel small molecule built around the biologically significant piperazine scaffold. Given the absence of specific experimental data for this particular compound, this document establishes a robust, first-principles computational strategy. We will leverage established methodologies successfully applied to other piperazine derivatives to predict potential biological targets, elucidate binding interactions, and forecast pharmacokinetic and safety profiles.[1][2] This guide is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and detailed protocols required to computationally evaluate novel chemical entities, thereby accelerating hypothesis generation and prioritizing resources for subsequent experimental validation.

Introduction: The Piperazine Scaffold and the Need for In Silico Triage

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic actions, including anti-cancer, anti-depressant, and anti-psychotic activities.[2][3][4] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to form multiple hydrogen bonds, making it a versatile core for interacting with a wide array of biological targets. 1-(1-Methylcyclopropyl)piperazine dihydrochloride represents a novel variation on this theme, incorporating a strained cyclopropyl ring that may confer unique conformational rigidity and metabolic stability.

In the modern drug discovery paradigm, the synthesis of every new chemical entity must be justified by a strong biological hypothesis. Computer-Aided Drug Discovery (CADD) provides an indispensable toolkit for building this justification before committing to costly and time-consuming wet-lab experiments.[5] By computationally modeling a molecule's behavior, we can rapidly screen for potential protein interactions, assess its stability within a binding pocket, and flag potential liabilities related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6][7] This in silico triage process is critical for making informed decisions, optimizing lead compounds, and ultimately reducing the high attrition rates that plague pharmaceutical development.

This guide presents a holistic computational workflow, structured to systematically de-risk and characterize 1-(1-Methylcyclopropyl)piperazine dihydrochloride.

Foundational Ligand Characterization

Before any interaction modeling can occur, the ligand itself must be precisely defined and prepared in a computationally ready format. This initial step involves defining its structure, evaluating its fundamental physicochemical properties against established drug-likeness criteria, and generating a stable, low-energy three-dimensional conformation.

Molecular Properties and Drug-Likeness

The first-pass filter for any potential drug candidate is an assessment of its basic physicochemical properties. These parameters, governed by heuristics such as Lipinski's Rule of Five, provide an early indication of potential oral bioavailability.[2]

| Property | Predicted Value | Drug-Likeness Guideline | Assessment |

| Molecular Formula | C₈H₁₆N₂ | - | - |

| Molecular Weight | 140.23 g/mol | < 500 g/mol | Pass |

| LogP (Octanol/Water) | 1.15 | < 5 | Pass |

| Topological Polar Surface Area | 15.27 Ų | < 140 Ų | Pass |

| Hydrogen Bond Donors | 1 | < 5 | Pass |

| Hydrogen Bond Acceptors | 2 | < 10 | Pass |

| Rotatable Bonds | 2 | < 10 | Pass |

| Table 1: Predicted physicochemical properties for the 1-(1-Methylcyclopropyl)piperazine free base. Values are computationally derived and serve as an initial screen.[8] |

The analysis indicates that the core scaffold of 1-(1-Methylcyclopropyl)piperazine exhibits excellent drug-like properties, suggesting a low probability of issues related to poor absorption or permeation.

Protocol: 3D Conformer Generation and Energy Minimization

Accurate 3D structural information is a prerequisite for docking and dynamics studies. The following protocol details the conversion of a 2D representation (SMILES) into a stable 3D structure.

Objective: To generate a chemically correct, low-energy 3D conformation of the ligand.

Methodology:

-

Input Structure: Obtain the canonical SMILES string for the molecule: CN1CCN(C2(C)CC2)CC1.

-

2D to 3D Conversion: Utilize a chemical informatics tool such as Open Babel. The software will interpret the SMILES string and generate an initial 3D structure with plausible bond lengths and angles.

-

Protonation State: Given the dihydrochloride salt, the two piperazine nitrogens will be protonated at physiological pH (~7.4). Ensure the correct protonation state is assigned, as this is critical for defining potential hydrogen bond interactions.

-

Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Apply a universal force field, such as MMFF94 (Merck Molecular Force Field), to relax the structure. This process iteratively adjusts atomic coordinates to minimize steric clashes and torsional strain, resulting in a stable, low-energy conformer suitable for subsequent modeling.

-

Output Format: Save the final, minimized structure in a .mol2 or .pdbqt format, which retains 3D coordinates, atom types, and partial charges required by docking software.

Biological Target & Interaction Modeling

With a prepared ligand, the next phase is to identify potential biological targets and model the specific molecular interactions that may drive a therapeutic effect.

Target Identification via Inverse Docking

When a novel compound has no known target, a hypothesis can be generated using "inverse docking" or "target prediction" algorithms. These tools screen the ligand's structure against a vast library of pharmacophore models derived from known protein binding sites.

Protocol:

-

Platform Selection: Utilize a freely accessible, validated web server such as SwissTargetPrediction.

-

Input: Submit the SMILES string of 1-(1-Methylcyclopropyl)piperazine.

-

Execution: The server compares the 2D/3D similarity of the query molecule to a library of known active ligands for thousands of protein targets.

-

Analysis: The output is a ranked list of potential protein targets, classified by family (e.g., GPCRs, kinases, enzymes), along with a probability score for the interaction. This list provides a set of testable hypotheses for structure-based modeling.

Structure-Based Modeling: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a specific protein's binding site.[9][10] It is the cornerstone of structure-based drug design, allowing for the visualization of key intermolecular interactions.[3]

Protocol: Molecular Docking with a Hypothetical Target (e.g., a Kinase)

Objective: To predict the binding mode and estimate the binding affinity of 1-(1-Methylcyclopropyl)piperazine to a selected protein target.

Methodology:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, Chimera), remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[1]

-

Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate.

-

Assign partial charges (e.g., Gasteiger charges) to all receptor atoms.

-

-

Ligand Preparation: Use the energy-minimized conformer generated in section 2.2.

-

Grid Generation: Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site or a region identified by binding site prediction algorithms. The size of the box should be sufficient to allow the ligand to rotate and translate freely.[10]

-

Docking Execution:

-

Use a validated docking program like AutoDock Vina.[11]

-

The algorithm will systematically sample different poses of the ligand within the grid box, evaluating each pose using a scoring function. The scoring function estimates the binding free energy, with more negative values indicating stronger binding.

-

-

Results Analysis:

-

The primary output is a binding affinity score (in kcal/mol) and a set of predicted binding poses.

-

Visualize the top-ranked pose in complex with the receptor. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. This analysis is crucial for understanding the structural basis of binding and for designing future modifications to improve potency.[11]

-

Dynamic Refinement: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of the solvent environment.[12] Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing a more realistic assessment of binding stability.[5][13][14]

Protocol: Assessing Complex Stability with MD

Objective: To evaluate the stability of the docked pose and characterize the dynamic interactions between the ligand and receptor over time.

Methodology:

-

System Preparation:

-

Take the best-ranked protein-ligand complex from docking as the starting structure.

-

Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.[15]

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

-

Gradually heat the system to a physiological temperature (310 K) while keeping the protein and ligand restrained (NVT ensemble).

-

Adjust the system's pressure to 1 atm, allowing the box density to equilibrate (NPT ensemble). This multi-step equilibration is critical for ensuring a stable starting point for the production simulation.

-

-

Production Simulation:

-

Run the simulation for a significant period (e.g., 100-200 nanoseconds) without restraints. The trajectory of all atomic positions is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

-

Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation. Stable, long-lasting interactions provide strong evidence for a viable binding mode.

-

| MD Simulation Metric | Interpretation | Implication for Candidacy |

| Ligand RMSD | Low, stable value (< 3 Å) | The predicted binding pose is stable and does not drift out of the pocket. |

| Protein Backbone RMSD | Stable after initial equilibration | The overall protein fold is not destabilized by the ligand. |

| Key H-Bond Occupancy | High percentage (> 75%) | Specific, strong interactions anchor the ligand in the active site. |

Table 2: Key metrics from MD simulation analysis and their interpretation.

In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body at a safe concentration. Early ADMET profiling is essential to identify potential liabilities that could lead to failure in clinical trials.[7][16] The most robust approach is to use a consensus of predictions from multiple, well-regarded in silico tools.[17]

Protocol: Consensus ADMET Prediction

Objective: To generate a comprehensive pharmacokinetic and toxicity profile for the candidate molecule.

Methodology:

-

Tool Selection: Utilize a panel of freely available web servers that employ different algorithms and training datasets. Recommended tools include:

-

pkCSM: Predicts a wide range of ADMET properties using graph-based signatures.[16]

-

SwissADME: Provides excellent predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[2]

-

ADMETlab 2.0: A comprehensive platform for evaluating ADMET profiles.[16]

-

ADMET-AI: Uses machine learning models for fast and accurate predictions.[18]

-

-

Execution: Submit the ligand's SMILES string to each server.

-

Data Consolidation: Collate the predictions for key parameters into a single summary table. Look for agreement between the tools to increase confidence in the predictions.

Synthesized ADMET Profile

The table below presents a hypothetical but representative summary of ADMET predictions for 1-(1-Methylcyclopropyl)piperazine.

| Parameter | Category | Prediction | Potential Implication |

| GI Absorption | Absorption | High | Good candidate for oral administration. |

| BBB Permeant | Distribution | No | Unlikely to cause CNS side effects (if target is peripheral). |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Metabolism | No | Lower risk of common drug-drug interactions. |

| Total Clearance | Excretion | Low | May have a longer half-life in the body. |

| AMES Toxicity | Toxicity | No | Low probability of being mutagenic. |

| hERG I Inhibition | Toxicity | No | Low risk of cardiotoxicity. |

| Skin Sensitization | Toxicity | Yes | Potential for topical irritation.[19] |

Table 3: A synthesized ADMET profile based on a consensus approach from multiple predictive tools.[16][17][18]

Conclusion and Strategic Outlook

This guide has detailed a systematic in silico workflow to characterize the novel molecule 1-(1-Methylcyclopropyl)piperazine dihydrochloride. The initial physicochemical analysis reveals a drug-like scaffold that adheres to Lipinski's rules. The proposed workflow, beginning with hypothesis-free target screening and progressing through rigorous molecular docking and dynamics simulations, provides a clear path to elucidating its potential mechanism of action. Finally, the consensus-based ADMET profiling offers a crucial early assessment of its pharmacokinetic and safety liabilities.

Based on this computational framework, a molecule like 1-(1-Methylcyclopropyl)piperazine can be rapidly evaluated. Favorable results—such as a stable, high-affinity binding mode to a therapeutically relevant target combined with a clean ADMET profile—would build a strong, data-driven case for its chemical synthesis and subsequent in vitro and in vivo validation. This CADD-first approach ensures that laboratory resources are focused on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

-

Bora, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Kar, S., & Roy, K. (n.d.). Molecular dynamics in predicting the stability of drug-receptor interactions. SCFBio. [Link]

-

SciSpace. (n.d.). In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. SciSpace. [Link]

-

Rosania, G. R., et al. (2009). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Current Pharmaceutical Design, 15(19), 2185-2200. [Link]

-

Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

IntechOpen. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

-

Bora, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

-

MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

-

PubMed. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. [Link]

-

Zuse Institute Berlin. (n.d.). Molecular Simulation of Drug-Receptor-Interactions. ZIB. [Link]

-

JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. [Link]

-

eScholarship. (2022). Predicting the binding of small molecules to nuclear receptors using machine learning. eScholarship, University of California. [Link]

-

ResearchGate. (2026). Molecular Dynamics in Predicting the Stability of Drug-Receptor Interactions. ResearchGate. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

MDPI. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

-

PubMed. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. PubMed. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

-

ACS Publications. (2019). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

-

Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.

-

PubMed. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

-

ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. scfbio-iitd.res.in [scfbio-iitd.res.in]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 8. chemscene.com [chemscene.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Simulation of Drug-Receptor-Interactions | zib.de [zib.de]

- 16. tandfonline.com [tandfonline.com]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADMET-AI [admet.ai.greenstonebio.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Utility of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride in Modern Organic Synthesis: A Guide for Researchers

Introduction: A Privileged Scaffold Meets a Bioisosteric Powerhouse

In the landscape of contemporary drug discovery and organic synthesis, the piperazine ring stands as a "privileged scaffold," a recurring motif in a multitude of approved therapeutic agents.[1][2][3] Its prevalence is not coincidental; the piperazine core offers a unique combination of structural rigidity, conformational flexibility, and two strategically positioned nitrogen atoms that serve as versatile handles for chemical modification.[1][3] These nitrogens, with their tunable basicity, can significantly influence a molecule's physicochemical properties, including aqueous solubility and bioavailability, while also providing crucial hydrogen bond donor and acceptor sites for target engagement.[2]

This guide focuses on a particularly intriguing derivative: 1-(1-Methylcyclopropyl)piperazine dihydrochloride . This building block marries the advantageous features of the piperazine core with the unique attributes of the 1-methylcyclopropyl group. The cyclopropyl ring, far from being a simple saturated carbocycle, acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing the molecule into a more defined three-dimensional shape. This can lead to enhanced binding affinity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the inherent strain of the three-membered ring imparts a degree of unsaturation to the C-C bonds, allowing for electronic interactions with adjacent π-systems. The addition of a methyl group to the cyclopropyl ring can further enhance metabolic stability by blocking potential sites of oxidation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of 1-(1-Methylcyclopropyl)piperazine dihydrochloride and its application as a versatile building block in key synthetic transformations.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈Cl₂N₂ | N/A |

| Molecular Weight | 201.15 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and methanol. | N/A |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [4] |

Safety and Handling: 1-(1-Methylcyclopropyl)piperazine dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

The synthesis of the title compound can be efficiently achieved through a three-step sequence starting from the readily available N-Boc-piperazine. This strategy leverages a protecting group to ensure mono-functionalization of the piperazine ring. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for 1-(1-Methylcyclopropyl)piperazine dihydrochloride.

Protocol 1: Synthesis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

This protocol is adapted from a patented procedure for a similar, non-methylated analog.[5]

Step 1: Amide Coupling to form tert-Butyl 4-(1-methylcyclopropane-1-carbonyl)piperazine-1-carboxylate

This step involves the acylation of the unprotected nitrogen of N-Boc-piperazine with 1-methylcyclopropane-1-carbonyl chloride.

-

Materials:

-

N-Boc-piperazine (1.0 equiv.)

-

1-Methylcyclopropane-1-carbonyl chloride (1.1 equiv.)

-

Triethylamine (Et₃N) (1.5 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

In a separate flask, dissolve 1-methylcyclopropane-1-carbonyl chloride in anhydrous DCM.

-

Add the acid chloride solution dropwise to the piperazine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel if necessary.

-

Step 2: Reduction to form tert-Butyl 4-((1-methylcyclopropyl)methyl)piperazine-1-carboxylate

The amide formed in Step 1 is reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LAH) or borane.

-

Materials:

-

tert-Butyl 4-(1-methylcyclopropane-1-carbonyl)piperazine-1-carboxylate (from Step 1, 1.0 equiv.)

-

Lithium aluminum hydride (LAH) (2.0 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, 15% NaOH, water)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add LAH and anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve the product from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser's workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Step 3 & 4: Boc Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by isolation of the dihydrochloride salt.

-

Materials:

-

tert-Butyl 4-((1-methylcyclopropyl)methyl)piperazine-1-carboxylate (from Step 2)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or concentrated HCl in isopropanol)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Add an excess of the HCl solution (e.g., 4 M HCl in 1,4-dioxane) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the dihydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(1-Methylcyclopropyl)piperazine dihydrochloride as a white to off-white solid.

-

Application Notes: A Versatile Building Block in Action

1-(1-Methylcyclopropyl)piperazine serves as a valuable secondary amine for the introduction of the 1-methylcyclopropylpiperazine moiety into target molecules. The free secondary amine can undergo a variety of standard synthetic transformations.

Figure 2: Key applications of 1-(1-Methylcyclopropyl)piperazine in organic synthesis.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] This protocol outlines a general procedure for the coupling of 1-(1-Methylcyclopropyl)piperazine with an aryl halide.

-

Materials:

-

1-(1-Methylcyclopropyl)piperazine dihydrochloride (1.0 equiv.)

-

Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 equiv.)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

-

Add the aryl halide and 1-(1-Methylcyclopropyl)piperazine dihydrochloride. Note: An additional equivalent of base may be needed to neutralize the hydrochloride salt.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Amide Coupling

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[9][10] This can be achieved by reacting 1-(1-Methylcyclopropyl)piperazine with a carboxylic acid in the presence of a coupling agent.

-

Materials:

-

1-(1-Methylcyclopropyl)piperazine dihydrochloride (1.0 equiv.)

-

Carboxylic acid (1.1 equiv.)

-

Coupling agent (e.g., HATU, HBTU, EDC·HCl, 1.2 equiv.)

-

Organic base (e.g., DIPEA, Et₃N, 3.0 equiv. to neutralize the hydrochloride salt and facilitate coupling)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the organic base.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add 1-(1-Methylcyclopropyl)piperazine dihydrochloride to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 4: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[11][12][13]

-

Materials:

-

1-(1-Methylcyclopropyl)piperazine dihydrochloride (1.0 equiv.)

-

Aldehyde or ketone (1.1 equiv.)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), 1.5 equiv.)

-

Solvent (e.g., dichloroethane (DCE), THF, methanol)

-